2-Bromo-5-Nitrothiophene
CAS No.: 13198-50-1
Cat. No.: VC0227599
Molecular Formula: C8H11NO2S
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13198-50-1 |
---|---|
Molecular Formula | C8H11NO2S |
Molecular Weight | 0 |
Introduction
Fundamental Characteristics of 2-Bromo-5-Nitrothiophene
2-Bromo-5-Nitrothiophene is a heteroaryl halide belonging to the class of thiophene derivatives. Its molecular structure consists of a five-membered heterocyclic ring containing a sulfur atom, with a bromine atom at position 2 and a nitro group at position 5 . This specific substitution pattern creates a compound with unique electronic properties that contribute to its reactivity and utility in synthetic chemistry.
The compound is identified by the Chemical Abstracts Service (CAS) registry number 13195-50-1 and has the molecular formula C4H2BrNO2S with a molecular weight of 208.03 g/mol . It is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 236-155-8, indicating its recognized commercial status in the chemical industry .
2-Bromo-5-Nitrothiophene appears as a white to light yellow crystalline powder, although commercial samples may sometimes present as brown in color . Its distinctive structure makes it particularly useful for the construction of more complex heterocyclic systems and functional materials.
Chemical and Physical Properties
Structural Properties
The thiophene core of 2-Bromo-5-Nitrothiophene is a five-membered aromatic heterocycle containing one sulfur atom. The bromine substituent at position 2 is adjacent to the sulfur atom, while the nitro group occupies position 5. This arrangement creates an electron-deficient system due to the electron-withdrawing nature of both the bromine and nitro groups, which influences the compound's reactivity in various chemical transformations.
Physical Properties
The physical properties of 2-Bromo-5-Nitrothiophene are summarized in Table 1, providing important information for researchers working with this compound.
Table 1: Physical Properties of 2-Bromo-5-Nitrothiophene
Property | Value |
---|---|
Melting point | 44-48°C (literature value) |
Boiling point | 235-237°C |
Density | 1.945±0.06 g/cm³ (Predicted) |
Flash point | 235-237°C |
Physical state | Solid |
Color | White to light yellow crystal powder |
MDL number | MFCD00022493 |
These physical characteristics are essential considerations for handling, storage, and purification procedures in laboratory and industrial settings . The relatively low melting point facilitates processes such as recrystallization, which is commonly used for purification.
Synthesis and Preparation Methods
Synthetic Routes
Applications in Organic Synthesis
As a Building Block
2-Bromo-5-Nitrothiophene serves as a versatile building block in organic synthesis due to its bifunctional nature . The bromine atom at position 2 can participate in various coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling the formation of carbon-carbon bonds for the construction of more complex molecular architectures.
The nitro group at position 5 provides additional synthetic versatility, as it can undergo reduction to form an amino group or participate in other transformations. This dual functionality makes 2-Bromo-5-Nitrothiophene particularly valuable in the synthesis of diverse heterocyclic compounds.
Specific Synthetic Applications
According to the literature, 2-Bromo-5-Nitrothiophene has been utilized in the preparation of various compounds with potential applications in pharmaceutical and materials research. Some specific examples include:
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3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine
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5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine
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5-(5-nitrothien-2-yl)pyrimidine
These applications demonstrate the compound's utility in creating diverse heterocyclic systems through selective functional group transformations and coupling reactions.
Advanced Materials Applications
2-Bromo-5-Nitrothiophene plays a significant role in the synthesis of oligothiophene precursors, which are important for generating (porphinato)zinc(II)-based chromophores . These chromophores have potential applications in various areas:
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Photovoltaic devices for solar energy conversion
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Organic light-emitting diodes (OLEDs) for display technologies
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Sensors for chemical and biological detection
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Nonlinear optical materials for advanced photonic applications
The incorporation of 2-Bromo-5-Nitrothiophene into such materials demonstrates its importance in the development of advanced functional materials with tailored optical and electronic properties.
Parameter | Classification |
---|---|
Signal word | Warning |
Pictogram(s) | Exclamation Mark, Irritant GHS07 |
GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
These classifications highlight the potential irritant properties of the compound when it comes into contact with skin, eyes, or the respiratory system .
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